5-methyl-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
説明
The compound 5-methyl-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a fused bicyclic scaffold with substitutions at positions 3, 5, and 6. Key structural attributes include:
特性
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-4-8-16(9-5-14)12-24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)17-10-6-15(2)7-11-17/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSMDBAJRXKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Structural and Functional Differences
Substitution at Position 4: The target compound lacks a substituent at position 4, unlike the 4-(pyrrolidin-1-yl) or 4-aryloxy derivatives . This absence may reduce steric hindrance, improving binding to flat enzymatic pockets (e.g., antifolate targets) . In contrast, 4-substituted analogues (e.g., 4-morpholinopropyl) show enhanced microtubule disruption but lower solubility .
Carboxamide vs. Amine-substituted analogues (e.g., 7-(piperazin-1-yl)) prioritize basicity, favoring cellular uptake but increasing off-target effects .
Methyl vs. Halogen Substituents :
- The 5-methyl and 3/7-(4-methylphenyl) groups in the target compound reduce electronegativity compared to halogenated analogues (e.g., 5-Cl), likely decreasing DNA intercalation risks and improving metabolic stability .
Pharmacokinetic and Toxicity Considerations
- Halogenated Analogues : Exhibit rapid metabolism (plasma half-life: ~32.7 minutes) and high toxicity, attributed to reactive intermediates .
- N5-Alkylated Derivatives : Slower metabolism (via cytochrome P450 bypass) correlates with lower toxicity, suggesting the target compound’s carboxamide may similarly delay metabolic clearance .
- Selectivity : The target compound’s lack of charged groups (vs. sulfamoyl or morpholine derivatives) may reduce RFC-mediated uptake, mimicking the FR selectivity of 5-substituted antifolates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
